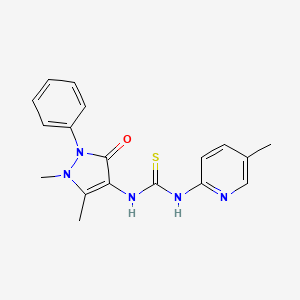
4-Hydroxybutyl 3,5-dinitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxybutyl 3,5-dinitrobenzoate is an organic compound with the molecular formula C11H12N2O7. It is a derivative of 3,5-dinitrobenzoic acid, where the hydroxyl group of butanol is esterified with the carboxyl group of 3,5-dinitrobenzoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxybutyl 3,5-dinitrobenzoate typically involves the esterification of 3,5-dinitrobenzoic acid with 4-hydroxybutanol. The reaction can be catalyzed by acidic catalysts such as sulfuric acid or by using coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a base . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of microwave-assisted synthesis has also been reported, which offers a greener approach by reducing reaction times and energy consumption .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxybutyl 3,5-dinitrobenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro groups can be reduced to amines.
Substitution: The ester group can be hydrolyzed to form the corresponding acid and alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed
Oxidation: Formation of 4-oxobutyl 3,5-dinitrobenzoate.
Reduction: Formation of 4-hydroxybutyl 3,5-diaminobenzoate.
Substitution: Formation of 3,5-dinitrobenzoic acid and 4-hydroxybutanol.
Scientific Research Applications
4-Hydroxybutyl 3,5-dinitrobenzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Hydroxybutyl 3,5-dinitrobenzoate involves its interaction with biological membranes. The compound can disrupt the integrity of fungal cell membranes, leading to cell death. This is achieved through the interference with the synthesis of ergosterol, a key component of fungal cell membranes . The nitro groups in the compound also contribute to its antimicrobial activity by generating reactive nitrogen species that can damage cellular components .
Comparison with Similar Compounds
Similar Compounds
3,5-Dinitrobenzoic acid: The parent compound, used in the identification of alcohols and amines.
Ethyl 3,5-dinitrobenzoate: Similar ester with a shorter alkyl chain, used in antifungal studies.
Propyl 3,5-dinitrobenzoate: Another ester with a different alkyl chain length, also studied for its biological activity.
Uniqueness
4-Hydroxybutyl 3,5-dinitrobenzoate is unique due to its specific hydroxylated butyl group, which imparts distinct chemical and biological properties. The presence of the hydroxyl group allows for further functionalization and derivatization, making it a versatile compound for various applications .
Properties
CAS No. |
79441-54-6 |
|---|---|
Molecular Formula |
C11H12N2O7 |
Molecular Weight |
284.22 g/mol |
IUPAC Name |
4-hydroxybutyl 3,5-dinitrobenzoate |
InChI |
InChI=1S/C11H12N2O7/c14-3-1-2-4-20-11(15)8-5-9(12(16)17)7-10(6-8)13(18)19/h5-7,14H,1-4H2 |
InChI Key |
OGMJQNNUDWUOLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)OCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


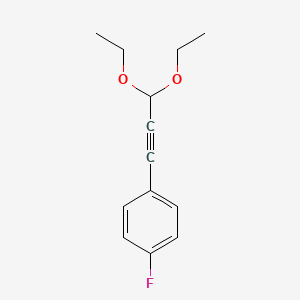
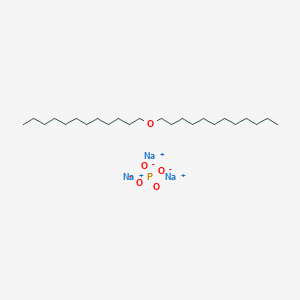
![4,4'-Diethyl-1,1'-bi(bicyclo[2.2.2]octane)](/img/structure/B14440086.png)
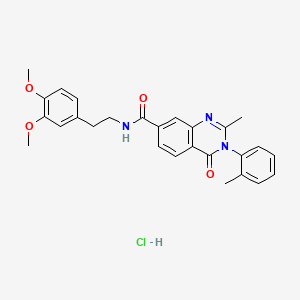
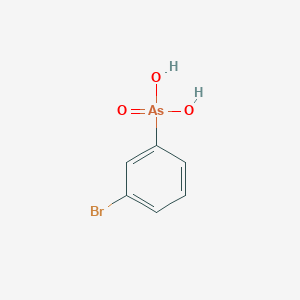
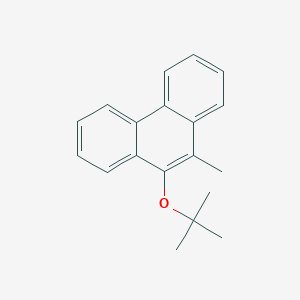

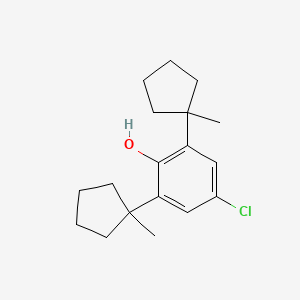
![3-Butyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B14440135.png)

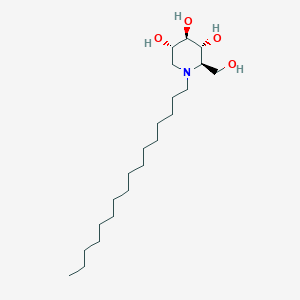
![1-[3-(Piperidin-1-yl)propyl]-1,2-dihydro-5H-tetrazole-5-thione](/img/structure/B14440140.png)

